Oxethazaine
Overview
Description
It is primarily used to relieve pain associated with conditions such as peptic ulcer disease, esophagitis, gastritis, heartburn, hiatus hernia, and anorexia . Unlike many local anesthetics, oxetacaine remains stable under strongly acidic conditions, making it particularly effective for gastrointestinal applications .
Mechanism of Action
Target of Action
Oxethazaine, also known as Oxetacaine, primarily targets the gastric mucosa and Aurora kinase A (AURKA) . The gastric mucosa is the lining of the stomach that secretes gastric juices, including hydrochloric acid and digestive enzymes. AURKA is a protein that plays a crucial role in cell division and has been associated with cancer when mutated or overexpressed .
Mode of Action
This compound exerts its effects through two primary mechanisms. Firstly, it inhibits gastric acid secretion by suppressing gastrin secretion . Secondly, it acts as a local anesthetic on the gastric mucosa . It achieves this by diminishing the conduction of sensory nerve impulses near the application site, which in turn reduces the permeability of the cell membrane to sodium ions . In the context of cancer, this compound binds directly to AURKA, suppressing its activity and inhibiting its downstream effectors .
Biochemical Pathways
This compound affects several biochemical pathways. In the stomach, it suppresses the secretion of gastrin, a hormone that stimulates the production of gastric acid . This action helps to alleviate symptoms associated with conditions like gastritis and peptic ulcer disease. In terms of its anticancer effects, this compound inhibits the activity of AURKA, a key player in mitosis, including centrosome maturation, mitotic entry, mitotic spindle formation, and cytokinesis .
Pharmacokinetics
It’s known that this compound is a potent local anesthetic, claimed to be 2000 times more potent than lignocaine and 500 times more potent than cocaine . This suggests that it has high bioavailability at the site of application.
Result of Action
The primary result of this compound’s action is the relief of pain associated with conditions like gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia . It achieves this by reducing the secretion of gastric acid and providing a local anesthetic effect on the gastric mucosa . In the context of cancer, this compound has been found to inhibit the proliferation and migration of esophageal cancer cells .
Action Environment
It’s known that this compound is active in an acidic environment, which is why it’s effective in the stomach, where the ph is low . Furthermore, this compound has been found to enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens , suggesting that its efficacy can be influenced by the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Oxethazaine interacts with various biomolecules to exert its effects. It has been found to bind directly to Aurora kinase A (AURKA), a key enzyme involved in mitosis . This interaction suppresses AURKA activity and inhibits its downstream effectors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and migration of esophageal cancer cells . This compound’s influence on cell function extends to impacting cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds directly to AURKA, leading to the suppression of AURKA activity and inhibition of its downstream effectors . This interaction results in the inhibition of cellular processes such as proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects on cellular function. For instance, it has been found to rapidly increase the portal perfusion pressure and inhibit oxygen uptake in isolated perfused livers . Over time, this leads to a decrease in tissue ATP content and an increase in lactate, pyruvate, and glucose release into the perfusate .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, this compound has been found to significantly enhance the therapeutic efficacy of colistin, an antibiotic, in two animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is rapidly and extensively metabolized hepatically . After metabolism, there is a formation of primary metabolites such as beta-hydroxy-mephentermine and beta-hydroxy-phentermine .
Transport and Distribution
It is known that this compound, when absorbed, presents a very low protein plasma binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxetacaine can be synthesized through a multi-step process involving the reaction of N-methyl-N-phenyl-t-butylacetamide with beta-hydroxyethylamine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of oxetacaine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Oxetacaine undergoes various chemical reactions, including:
Oxidation: Oxetacaine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert oxetacaine into its reduced forms.
Substitution: Substitution reactions involving oxetacaine can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetacaine N-oxide, while reduction can produce N-methyl-N-phenyl-t-butylacetamide derivatives .
Scientific Research Applications
Oxetacaine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Oxetacaine is employed in research on pain relief mechanisms and gastrointestinal physiology.
Medicine: It is used in the development of new formulations for treating gastrointestinal disorders.
Comparison with Similar Compounds
Lidocaine: Another local anesthetic commonly used for pain relief.
Benzocaine: A local anesthetic used in topical applications.
Procaine: A local anesthetic used in dental procedures.
Comparison:
Properties
IUPAC Name |
2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDJPRFCGDUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
Record name | OXETHAZAINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13930-31-9 (hydrochloride) | |
Record name | Oxethazaine [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |
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DSSTOX Substance ID |
DTXSID0025818 | |
Record name | Oxethazaine | |
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Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxethazaine is a white powder. (NTP, 1992) | |
Record name | OXETHAZAINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC | |
Record name | OXETHAZAINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxetacaine | |
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Mechanism of Action |
Oxetacaine inhibits gastric acid secretion by suppressing gastrin secretion. Moreover, oxetacaine exerts a local anesthetic effect on the gastric mucosa. This potent local anesthetic effect of oxetacaine may be explained by its unique chemical characteristics in which, as a weak base, it is relatively non-ionized in acidic solutions whereas its hydrochloride salt is soluble in organic solvents and it can penetrate cell membranes. Oxetacaine diminishes the conduction of sensory nerve impulses near the application site which in order reduces the permeability of the cell membrane to sodium ions. This activity is performed by the incorporation of the unionized form into the cell membrane. | |
Record name | Oxetacaine | |
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CAS No. |
126-27-2 | |
Record name | OXETHAZAINE | |
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Record name | Oxethazaine | |
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Record name | Oxethazaine [USAN:JAN] | |
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Record name | Oxetacaine | |
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Record name | Oxethazaine | |
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Record name | Oxethazaine | |
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Record name | Oxetacaine | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXETHAZAINE | |
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Melting Point |
219 to 220 °F (NTP, 1992), 100-101 ºC | |
Record name | OXETHAZAINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20826 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxetacaine | |
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URL | https://www.drugbank.ca/drugs/DB12532 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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